

Structural Validation of 3-Alkynyl Morpholine Regiochemistry: A Comparative Guide

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Compound of Interest

Compound Name: Morpholine, 3-(5-
isoxazolylethynyl)-
CAS No.: 651314-42-0
Cat. No.: B12602492

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Audience: Researchers, Medicinal Chemists, and Structural Biologists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Regiochemical Challenge

3-Alkynyl morpholines are privileged scaffolds in drug discovery, serving as rigidified cores for kinase inhibitors (e.g., PI3K/mTOR pathway) and GPCR modulators. However, their synthesis—often involving metal-catalyzed cyclization of amino-alkynes or C-H functionalization—frequently yields regioisomeric mixtures.

The critical analytical challenge lies in distinguishing the 3-alkynyl regioisomer (C-functionalized) from the thermodynamically stable N-alkynyl (or N-propargyl) and 2-alkynyl isomers. Misassignment here can derail SAR (Structure-Activity Relationship) studies and patent filings.

This guide objectively compares three validation methodologies: Advanced 2D NMR, X-Ray Crystallography, and DFT-GIAO Computational Prediction, providing actionable protocols to

ensure structural certainty.

Comparative Analysis of Validation Methods

The following table summarizes the performance of each method based on sensitivity, throughput, and definitive structural proof.

Feature	Method A: 2D NMR (HMBC/NOESY)	Method B: X-Ray Crystallography	Method C: DFT-GIAO Calculation
Primary Utility	Routine connectivity & regiochemistry assignment.	Absolute configuration & 3D conformation.	resolving ambiguous NMR data sets.
Sample Requirement	2–10 mg (Solution).	Single Crystal (Solid). [1]	Virtual (Structure file).
Turnaround Time	1–4 Hours.	2–14 Days (including crystal growth).	12–48 Hours (CPU time).
Cost	Low.[2]	High.	Low (Hardware dependent).
Certainty Level	95% (Dependent on resolution).	100% (Gold Standard).	Supportive (Validates NMR).
Key Limitation	Signal overlap in complex mixtures.	Requires crystalline solid (salts often needed).	Accuracy depends on basis set/functional.

Detailed Methodologies & Protocols

Method A: Advanced NMR Spectroscopy (The Workhorse)

For 3-alkynyl morpholines, 1D proton NMR is insufficient due to the overlapping multiplet patterns of the morpholine ring protons. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive spectroscopic tool.

Mechanistic Logic:

- Target: 3-Alkynyl Morpholine.
- Diagnostic Signal: The proton at the chiral center (H3) must show a strong
or
correlation to the alkyne carbons (
).
- Differentiation:
 - 3-Alkynyl: H3 correlates to Alkyne-C.
 - N-Alkynyl (Propargyl): The N-methylene protons (
) correlate to Alkyne-C; Ring protons do not.

Experimental Protocol: High-Resolution HMBC

- Sample Prep: Dissolve 10 mg of analyte in 600 μ L of
(or
to resolve overlaps). Filter through a cotton plug to remove particulates.
- Acquisition Parameters (600 MHz recommended):
 - Pulse Sequence: hmbcgp1pndqf (Gradient selected HMBC).
 - J-coupling optimization: Set CNST13 (long range coupling) to 8 Hz.
 - Scans: Minimum 32 scans to detect weak quaternary alkyne carbons.
 - Points: 4096 (F2) x 256 (F1).
- Processing: Apply Sine-Bell squared window function (SSB=2) to sharpen cross-peaks.

Method B: X-Ray Crystallography (The Gold Standard)

Many 3-alkynyl morpholines are oils at room temperature, making direct crystallization impossible. The protocol below utilizes salt formation to induce crystallinity, a critical step for validation.

Experimental Protocol: Derivatization & Crystallization

- Salt Screen: Dissolve 20 mg of the oily morpholine in 0.5 mL diethyl ether.
- Acid Addition: Add 1.1 equivalents of Picric acid (Caution: Explosive when dry) or p-Toluenesulfonic acid (pTsOH) dissolved in ethanol.
 - Why pTsOH? The tosylate anion adds bulk and -stacking potential, aiding lattice formation.
- Vapor Diffusion:
 - Place the solution in a small inner vial.
 - Place the inner vial into a larger jar containing hexane (anti-solvent).
 - Cap tightly and leave undisturbed at 4°C for 3-7 days.
- Validation: Harvest crystals and mount for diffraction. The anomalous scattering of Sulfur (in pTsOH) also assists in absolute stereochemistry determination if the synthesis was asymmetric.

Method C: DFT-GIAO Verification (The Modern Validator)

When NMR is ambiguous (e.g., severe overlap) and crystals won't grow, comparing experimental chemical shifts (

) with calculated shifts (

) provides rigorous support.

Workflow:

- Conformational Search: Generate conformers using MMFF94 force field (Spartan/MacroModel).

- Geometry Optimization: Optimize lowest energy conformers using DFT (B3LYP/6-31G*).
- NMR Calculation: Perform GIAO (Gauge-Independent Atomic Orbital) calculation at the mPW1PW91/6-311+G(2d,p) level.
- Analysis: Calculate the MAE (Mean Absolute Error) between

and

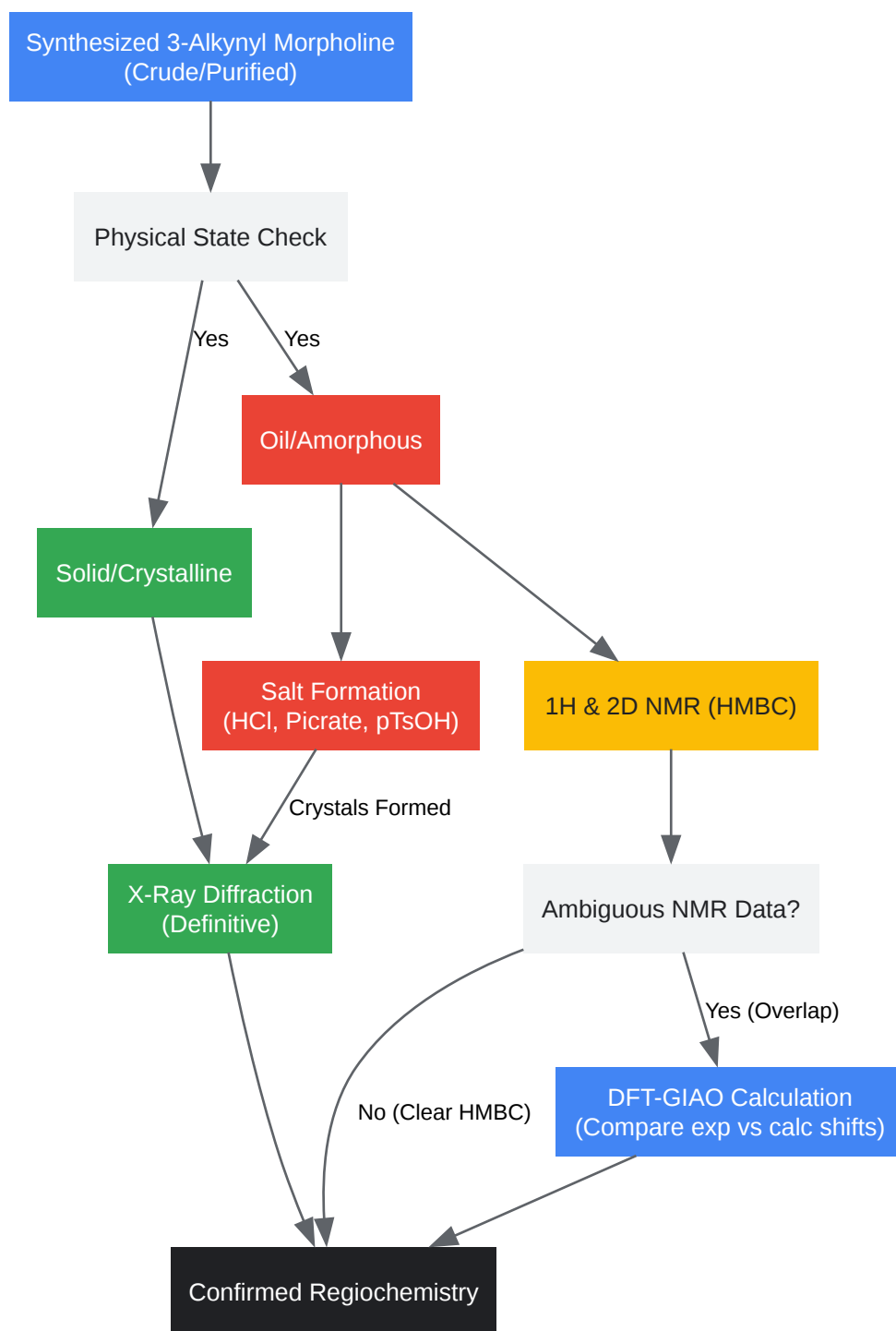
. An MAE < 2.0 ppm for

confirms the regioisomer.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the specific NMR correlations required for assignment.

Diagram 1: Structural Assignment Decision Tree

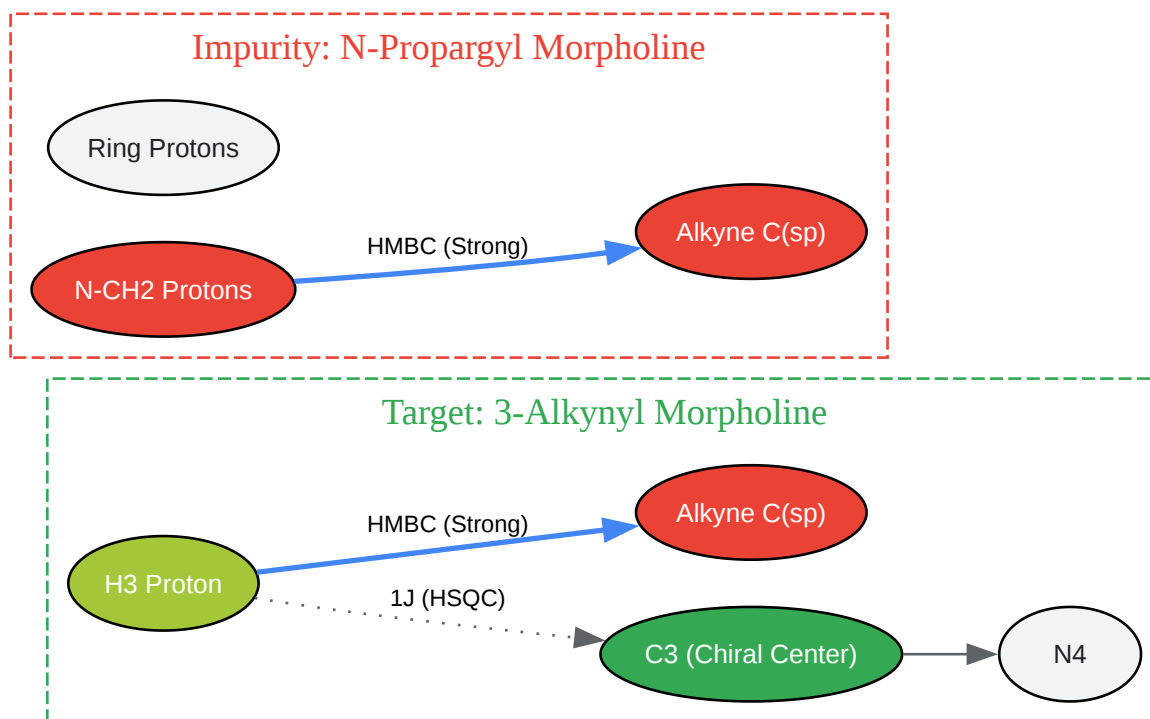


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Caption: Decision matrix for selecting the appropriate validation method based on physical state and spectral clarity.

Diagram 2: Diagnostic HMBC Correlations

This diagram contrasts the expected HMBC connectivity for the desired 3-alkynyl product versus the common N-propargyl impurity.



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Caption: Diagnostic HMBC correlations. The 3-Alkynyl isomer is confirmed by a correlation between the ring H3 proton and the alkyne carbon.

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